1-[3'-(3-CHLOROPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(3-chlorophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound with a molecular formula of C29H21ClN4OS and a molecular weight of 509 g/mol. This compound is part of the spiro compounds family, which are characterized by a unique structure where two rings are connected through one common atom. The presence of the phthalazine and thiadiazole rings in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3’-(3-chlorophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Industrial production methods often employ green chemistry techniques, such as ultrasound chemistry and mechanochemistry, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3’-(3-chlorophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: It exhibits pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3’-(3-chlorophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to their active sites, thereby disrupting their normal function . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity profile .
Comparison with Similar Compounds
Similar compounds to 1-[3’-(3-chlorophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone include other spiro compounds with phthalazine and thiadiazole rings. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of the phthalazine and thiadiazole rings in this compound makes it particularly interesting for research and development in various fields .
Properties
Molecular Formula |
C29H21ClN4OS |
---|---|
Molecular Weight |
509g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H21ClN4OS/c1-20(35)28-32-34(24-16-10-13-22(30)19-24)29(36-28)26-18-9-8-17-25(26)27(21-11-4-2-5-12-21)31-33(29)23-14-6-3-7-15-23/h2-19H,1H3 |
InChI Key |
QWDSJNHJLOJKAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Cl |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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